molecular formula C31H27OP B12649213 Benzyltriphenylphosphonium phenolate CAS No. 93841-04-4

Benzyltriphenylphosphonium phenolate

Cat. No.: B12649213
CAS No.: 93841-04-4
M. Wt: 446.5 g/mol
InChI Key: PVXOJLLWTFSXQR-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium phenolate is an organophosphorus compound that features a phosphonium cation paired with a phenolate anion. This compound is known for its utility in various chemical reactions, particularly in organic synthesis. It is often used as a phase-transfer catalyst and has applications in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium phenolate can be synthesized through the reaction of benzyltriphenylphosphonium bromide with phenol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, allowing it to react with the phosphonium salt to form the phenolate compound .

Industrial Production Methods: Industrial production of this compound often involves microwave irradiation techniques to enhance reaction efficiency and yield. For instance, substituted benzyltriphenylphosphonium bromide salts can be prepared under microwave irradiation in the presence of triphenylphosphine and a suitable solvent like tetrahydrofuran at 60°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. In the Wittig reaction, for example, the phosphonium ylide formed from this compound reacts with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

Uniqueness: Benzyltriphenylphosphonium phenolate is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes and other complex organic molecules .

Properties

CAS No.

93841-04-4

Molecular Formula

C31H27OP

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;phenoxide

InChI

InChI=1S/C25H22P.C6H6O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-6-4-2-1-3-5-6/h1-20H,21H2;1-5,7H/q+1;/p-1

InChI Key

PVXOJLLWTFSXQR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[O-]

Origin of Product

United States

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